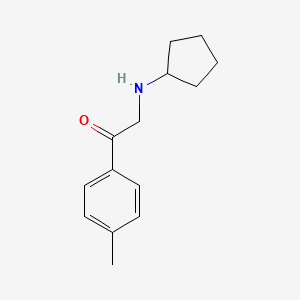
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and two cyano groups attached to the pyridazine ring
Métodos De Preparación
The synthesis of 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyano groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the NF-κB/MAPK signaling pathway, which is crucial in inflammatory responses .
Comparación Con Compuestos Similares
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile can be compared with other pyridazine derivatives such as:
4-Methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3,5-dicarbonitrile: This compound has a phenyl group instead of a methyl group, which may alter its chemical properties and biological activity.
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: This derivative has a carboxylic acid group, making it more hydrophilic and potentially affecting its solubility and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H4N4O |
|---|---|
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
3-methyl-6-oxo-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-4-5(2-8)6(3-9)7(12)11-10-4/h1H3,(H,11,12) |
Clave InChI |
GFZNTLZMTMSECR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C(=C1C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



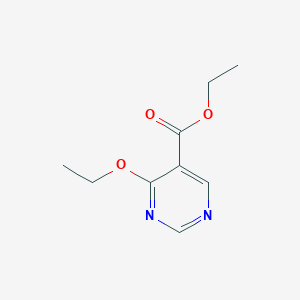

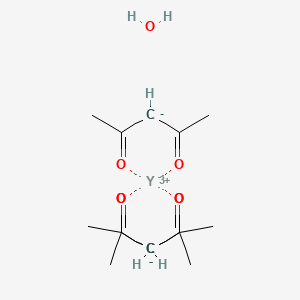
![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)
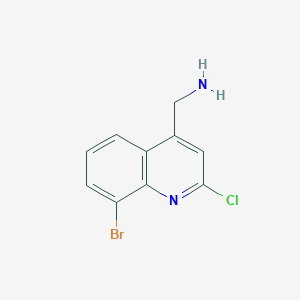

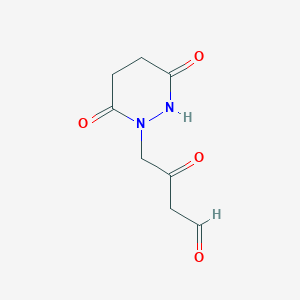



![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

